2-Tert-butylsulfanyl-4,5-dimethylpyridine
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Overview
Description
2-Tert-butylsulfanyl-4,5-dimethylpyridine is an organic compound with the molecular formula C₁₁H₁₇NS. It is a derivative of lutidine, which is a dimethyl-substituted pyridine. This compound is characterized by the presence of a tert-butylmercapto group attached to the 4 and 5 positions of the lutidine ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butylsulfanyl-4,5-dimethylpyridine typically involves the reaction of 4,5-lutidine with tert-butylthiol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane. The reaction can be represented as follows:
4,5-Lutidine+Tert-butylthiolCatalystthis compound
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microreactor systems has been explored to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Tert-butylsulfanyl-4,5-dimethylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound back to its thiol form.
Substitution: The tert-butylmercapto group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions may require the use of strong bases or acids as catalysts.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted lutidine derivatives.
Scientific Research Applications
2-Tert-butylsulfanyl-4,5-dimethylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-Tert-butylsulfanyl-4,5-dimethylpyridine involves its interaction with specific molecular targets. The tert-butylmercapto group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
2,6-Lutidine: A dimethyl-substituted pyridine with similar structural features but lacking the tert-butylmercapto group.
2,4-Lutidine: Another dimethyl-substituted pyridine with different substitution patterns.
3,5-Lutidine: A lutidine derivative with methyl groups at the 3 and 5 positions.
Uniqueness
2-Tert-butylsulfanyl-4,5-dimethylpyridine is unique due to the presence of the tert-butylmercapto group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for specialized applications in research and industry .
Properties
CAS No. |
18794-51-9 |
---|---|
Molecular Formula |
C11H17NS |
Molecular Weight |
195.324 |
IUPAC Name |
2-tert-butylsulfanyl-4,5-dimethylpyridine |
InChI |
InChI=1S/C11H17NS/c1-8-6-10(12-7-9(8)2)13-11(3,4)5/h6-7H,1-5H3 |
InChI Key |
BWBRWDDRRDAUJY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=C1C)SC(C)(C)C |
Origin of Product |
United States |
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